molecular formula C10H12O4S B2512367 1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one CAS No. 1152910-42-3

1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one

Cat. No.: B2512367
CAS No.: 1152910-42-3
M. Wt: 228.26
InChI Key: NJOASODRLMPDSX-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is an organic compound characterized by the presence of both phenolic and thioether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dihydroxybenzaldehyde and 2-mercaptoethanol.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions.

    Procedure: The 3,4-dihydroxybenzaldehyde is reacted with 2-mercaptoethanol in a suitable solvent, such as ethanol, to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as sodium borohydride.

    Substitution: The thioether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Alkylated thioethers.

Scientific Research Applications

1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one involves its interaction with molecular targets and pathways:

    Antioxidant Activity: The phenolic groups can scavenge free radicals, reducing oxidative stress.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways.

    Cell Signaling: It can modulate cell signaling pathways, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dihydroxyphenyl)-2-mercaptoethanone: Lacks the hydroxyethyl group.

    1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)amino)ethan-1-one: Contains an amino group instead of a thioether group.

Uniqueness

1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is unique due to the presence of both phenolic and thioether functional groups, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-(2-hydroxyethylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c11-3-4-15-6-10(14)7-1-2-8(12)9(13)5-7/h1-2,5,11-13H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOASODRLMPDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CSCCO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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